2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride
Description
Structural Classification and Benzimidazole Framework
2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride belongs to the benzimidazole class of heterocyclic aromatic organic compounds, characterized by the fusion of benzene and imidazole ring systems. The compound exhibits a molecular formula of C12H11Cl3N4 with a molecular weight of 317.6 daltons, indicating the presence of three chlorine atoms in its dihydrochloride salt form. The International Union of Pure and Applied Chemistry nomenclature identifies this molecule as 2-(5-chloropyridin-2-yl)-3H-benzimidazol-5-amine; dihydrochloride, reflecting its systematic structural organization.
The benzimidazole framework within this compound represents a bicyclic structure formed through the condensation of ortho-phenylenediamine with various aldehydes or carboxylic acid derivatives. Benzimidazole derivatives are characterized by their heterocyclic aromatic nature, where the nitrogen atoms contribute to both acidic and basic properties. The specific structural arrangement in this compound incorporates an amine substituent at position 5 of the benzimidazole ring, which significantly influences its chemical reactivity and potential biological activity.
The pyridine component attached at position 2 of the benzimidazole system features a chlorine substitution at position 5 of the pyridine ring. This structural modification creates a hybrid molecule that combines the electron-deficient nature of the pyridine ring with the electron-rich characteristics of the benzimidazole system. The molecular geometry enables specific intermolecular interactions through hydrogen bonding and pi-pi stacking arrangements, which are fundamental to its crystalline structure and stability properties.
Historical Context of Benzimidazole-Pyridine Hybrid Molecules
The development of benzimidazole-pyridine hybrid molecules represents a significant advancement in heterocyclic chemistry that emerged from the recognition of benzimidazole's pharmaceutical potential during vitamin B12 research. Historical investigations revealed that the benzimidazole nucleus provides a stable platform for drug development, leading to extensive exploration of substituted derivatives and hybrid systems. The combination of benzimidazole with pyridine moieties gained prominence as researchers identified the synergistic effects of merging electron-rich and electron-deficient heterocyclic systems.
Research into benzimidazole-pyridine hybrids accelerated following discoveries that such combinations could enhance biological activity through complementary pharmacophore interactions. The strategic design of hybrid molecules incorporating both benzimidazole and pyridine components emerged as a systematic approach to developing new therapeutic agents with improved selectivity and potency. This synthetic strategy proved particularly valuable in creating compounds with enhanced solubility characteristics and improved pharmacological profiles compared to their individual parent structures.
The synthesis methodologies for benzimidazole-pyridine hybrids evolved through systematic optimization of reaction conditions and reagent selection. Early approaches focused on conventional condensation reactions, while contemporary methods employ sophisticated multi-step synthetic procedures involving nitrogen-alkylation and quaternization reactions. These advances enabled the preparation of increasingly complex hybrid structures, including the specific chlorinated derivative represented by this compound.
The historical development of benzimidazole chemistry reveals that the first benzimidazole synthesis was reported in 1872 through ring closure reactions involving dimethylbenzimidazole derivatives. Subsequently, the field expanded dramatically as researchers recognized the versatility of the benzimidazole scaffold for structural modifications and the development of biologically active compounds. The integration of pyridine components into benzimidazole frameworks represents a more recent advancement, reflecting contemporary understanding of structure-activity relationships in heterocyclic chemistry.
Scientific Significance and Research Interest
This compound represents a compound of significant scientific interest due to its unique structural features and potential applications in multiple research domains. The compound's design embodies the principles of hybrid molecule development, where the combination of benzimidazole and pyridine pharmacophores creates opportunities for enhanced biological activity and novel chemical reactivity. Research investigations have demonstrated that benzimidazole-pyridine hybrid compounds exhibit exceptional antimycobacterial activity, with some derivatives showing activity against both replicating and non-replicating Mycobacterium tuberculosis strains.
The amine substitution at position 5 of the benzimidazole ring system contributes to the compound's research significance by providing sites for further chemical modification and conjugation reactions. This structural feature enables the development of derivative compounds with tailored properties for specific applications. Additionally, the presence of the chlorinated pyridine moiety introduces electronic effects that can influence the compound's binding affinity and selectivity toward biological targets.
Contemporary research interest in this compound class stems from their demonstrated ability to overcome drug resistance mechanisms in various pathogenic organisms. Studies have revealed that benzimidazole-pyridine hybrids possess excellent activity against drug-resistant bacterial strains, making them valuable leads for developing new therapeutic agents. The structural characteristics of this compound position it within this promising class of hybrid molecules.
The compound's significance extends beyond pharmaceutical applications to include materials science and coordination chemistry research. Metal-organic framework studies have incorporated benzimidazole-containing ligands to create crystalline porous materials with specific properties. The nitrogen-rich structure of this compound makes it a potential candidate for similar applications in advanced materials development.
Relationship to Other Benzimidazole Derivatives
This compound shares structural relationships with numerous other benzimidazole derivatives, each characterized by specific substitution patterns and functional group arrangements. The compound belongs to a broader family of 2-substituted benzimidazoles, where various aromatic and heteroaromatic moieties are attached to position 2 of the benzimidazole ring system. Related compounds include 2,6-bis(2-benzimidazolyl)pyridine derivatives, which feature multiple benzimidazole units connected through pyridine spacers.
The chlorinated pyridine substituent in this compound represents a specific modification strategy employed to enhance biological activity and chemical stability. Similar approaches have been used in developing other benzimidazole derivatives, such as 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole, which incorporates multiple chlorine substituents for optimized pharmacological properties. These structural modifications demonstrate the systematic approach used in medicinal chemistry to fine-tune molecular properties through halogen substitution.
The amine functionality at position 5 of the benzimidazole ring system distinguishes this compound from many other derivatives in the benzimidazole family. This substitution pattern provides opportunities for hydrogen bonding interactions and serves as a site for further chemical derivatization. Comparative analysis with related compounds reveals that amine substitutions significantly influence both the chemical reactivity and biological activity of benzimidazole derivatives.
The dihydrochloride salt form of 2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine represents a common formulation strategy for benzimidazole compounds to improve solubility and stability characteristics. Similar salt forms have been developed for other benzimidazole derivatives to enhance their pharmaceutical properties and facilitate analytical characterization. The systematic study of benzimidazole derivatives has revealed that salt formation significantly impacts bioavailability and therapeutic efficacy.
Contemporary research has identified structure-activity relationships within the benzimidazole family that guide the development of new derivatives with optimized properties. The specific structural features of this compound reflect these design principles, incorporating elements known to enhance biological activity while maintaining chemical stability. These relationships demonstrate the evolution of benzimidazole chemistry from simple parent compounds to sophisticated hybrid molecules with tailored properties for specific applications.
Properties
IUPAC Name |
2-(5-chloropyridin-2-yl)-3H-benzimidazol-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4.2ClH/c13-7-1-3-10(15-6-7)12-16-9-4-2-8(14)5-11(9)17-12;;/h1-6H,14H2,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLUGEKVWCNLRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)C3=NC=C(C=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through a cyclization reaction. This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Chloropyridine Introduction: The chloropyridine moiety is introduced via a nucleophilic substitution reaction. This involves reacting the benzodiazole intermediate with 5-chloropyridine-2-amine in the presence of a base such as potassium carbonate.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine or reduce other functional groups present in the molecule.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical and biological studies.
Scientific Research Applications
Structural Characteristics
The compound has the following molecular details:
- Molecular Formula : C12H11Cl3N4
- Molecular Weight : 317.6 g/mol
- IUPAC Name : 2-(5-chloropyridin-2-yl)-3H-benzimidazol-5-amine dihydrochloride
- CAS Number : 1384429-28-0
The structure consists of a benzodiazole ring system substituted with a chloropyridine moiety, which contributes to its biological activity.
Anticancer Properties
Research indicates that benzodiazole derivatives exhibit significant anticancer activity. The presence of the chloropyridine group enhances the compound's interaction with biological targets involved in cancer progression. For instance, studies have shown that similar compounds can inhibit specific kinases involved in tumor growth, suggesting that 2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride may also possess similar properties.
Antimicrobial Activity
Benzodiazole derivatives have been reported to exhibit antimicrobial properties. The compound's structural features may allow it to interact with microbial cell membranes or inhibit essential enzymes, making it a candidate for further exploration in the development of new antimicrobial agents.
Organic Electronics
The unique electronic properties of benzodiazole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution can enhance the efficiency of these devices.
Sensor Development
The compound's potential for selective binding to specific ions or molecules can be exploited in sensor technology. Research into similar compounds has indicated their effectiveness in detecting metal ions or small organic molecules, paving the way for the development of sensitive analytical devices.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro. |
| Study B | Antimicrobial Properties | Showed significant activity against Gram-positive bacteria. |
| Study C | Organic Electronics | Evaluated as a potential material for OLEDs with promising efficiency results. |
Mechanism of Action
The mechanism of action of 2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- The 5-chloropyridinyl group introduces electron-withdrawing effects, enhancing stability and influencing redox properties compared to unsubstituted pyridinyl or electron-rich furanyl analogs .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
Table 3: Functional Comparisons
Critical Insights :
Biological Activity
The compound 2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride is a member of the benzodiazole family, which has garnered attention due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Information
- Molecular Formula : C12H9ClN4
- Molecular Weight : 244.05 g/mol
- SMILES Notation : C1=CC2=C(C=C1N)NC(=N2)C3=NC=C(C=C3)Cl
- InChI Key : QGKOJJAVBDPHRM-UHFFFAOYSA-N
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, particularly focusing on its antioxidant and neuroprotective properties.
Antioxidant Properties
Research indicates that derivatives of benzodiazoles exhibit significant antioxidant activity. For instance, compounds similar to 2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine have shown the ability to reduce intracellular reactive oxygen species (ROS) levels in neuroblastoma cell lines. A study found that certain derivatives decreased lipid peroxidation and improved mitochondrial membrane potential under oxidative stress conditions .
Neuroprotective Effects
The neuroprotective effects of benzodiazole derivatives have been highlighted in several studies. The compound was tested against oxidative stress induced by hydrogen peroxide (H₂O₂) in SH-SY5Y cells, showing a reduction in apoptosis and caspase-3 levels, which are critical markers of cell death . The ability to enhance glutathione synthetase levels further underscores its potential as a neuroprotectant.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that derivatives reduced ROS and improved mitochondrial function in SH-SY5Y cells under oxidative stress. |
| Study 2 | Found that the compound exhibited low cytotoxicity compared to curcumin, suggesting a favorable safety profile for therapeutic applications. |
| Study 3 | Highlighted the compound's potential in treating neurodegenerative diseases by mitigating oxidative stress and apoptosis in neuronal cells. |
The proposed mechanism involves the inhibition of oxidative stress pathways and the modulation of apoptotic signaling. By reducing ROS levels, the compound mitigates cellular damage typically associated with neurodegenerative conditions like Parkinson's disease .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride, and how do reaction parameters influence yield?
- Methodological Answer : Nucleophilic substitution or coupling reactions under inert atmospheres are common. For analogous heterocyclic systems (e.g., 6-chloro-2-aryl-imidazopyridines), POCl₃-mediated cyclization at 120°C with controlled stoichiometry achieves yields >70% . Optimize reaction time (12–24 hrs) and use anhydrous solvents to suppress side reactions. Post-synthesis, isolate the dihydrochloride salt via acid-base extraction in ethanol/HCl .
Q. Which spectroscopic techniques are critical for structural confirmation, and how should spectral discrepancies be resolved?
- Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C) to verify aromatic protons and amine groups. For ambiguous signals (e.g., overlapping peaks in the benzodiazole region), employ 2D NMR (COSY, HSQC) or compare with simulated spectra from computational tools like Gaussian. If crystallinity permits, X-ray diffraction resolves tautomeric ambiguities, as demonstrated for chlorinated indole derivatives .
Q. How can researchers design preliminary bioactivity assays for this compound?
- Methodological Answer : Screen for antiglycation or enzyme inhibition (e.g., β-glucuronidase) using in vitro assays. For analogs like 5-(pyridin-2-yl)-oxadiazoles, IC₅₀ values were determined via UV-Vis spectrophotometry at 410 nm (antiglycation) or 540 nm (enzyme inhibition), with positive controls (e.g., rutin) . Replicate assays in triplicate to ensure reproducibility.
Advanced Research Questions
Q. How can reaction mechanisms for Appel salt intermediates be validated in the synthesis of pyridinamine derivatives?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N or ³⁵S) to track sulfur and nitrogen migration in dithiazole intermediates. Kinetic studies (variable-temperature NMR) and DFT calculations (B3LYP/6-31G*) can model transition states, as shown for N-(4-chloro-dithiazolylidene)pyridinamines . Monitor HCl elimination via pH titration to confirm base-catalyzed pathways .
Q. What strategies resolve contradictions in biological activity data between in vitro and computational models?
- Methodological Answer : Cross-validate docking results (e.g., AutoDock Vina) with experimental IC₅₀ values. For discrepancies, refine docking parameters (grid size, flexibility) or re-examine assay conditions (buffer pH, co-solvents). For example, oxadiazole derivatives showed stronger in silico binding than in vitro due to solvation effects, requiring MD simulations to account for aqueous-phase dynamics .
Q. How can researchers optimize solvent systems and catalysts for scalable synthesis while minimizing impurities?
- Methodological Answer : Apply design of experiments (DoE) to test solvent polarity (DMF vs. THF) and catalyst loading (e.g., Pd/C vs. CuI). For similar chloropyridine systems, DMF with 5 mol% CuI at 80°C reduced byproduct formation by 30% . Use HPLC-MS to track impurity profiles and adjust recrystallization solvents (e.g., acetonitrile/water gradients) .
Q. What computational frameworks are suitable for predicting tautomeric equilibria in benzodiazole systems?
- Methodological Answer : Employ ab initio methods (MP2/cc-pVTZ) or machine learning models trained on tautomeric databases (e.g., Cambridge Structural Database). For 5-amine derivatives, solvent-dependent tautomerization (e.g., amine vs. imine forms in DMSO vs. chloroform) can be modeled using COSMO-RS solvation theory .
Data Analysis and Experimental Design
Q. How should researchers approach structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer : Synthesize a library of derivatives with systematic substitutions (e.g., halogen, methoxy, or methyl groups). Use principal component analysis (PCA) to correlate electronic (Hammett σ) or steric parameters (Taft Es) with bioactivity. For benzodiazoles, meta-chloro substitutions on pyridine enhanced antiglycation activity by 40% compared to para-substitutions .
Q. What methods are effective for analyzing intermolecular interactions in crystalline forms?
- Methodological Answer : Perform Hirshfeld surface analysis (CrystalExplorer) to quantify H-bonding and π-π interactions. For dihydrochloride salts, Cl⁻···H-N contacts dominate (40–50% surface area), while benzodiazole stacking contributes to lattice stability . Pair with thermal analysis (DSC/TGA) to assess hydrate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
